5-Cyclopropoxy-4-methoxy-N-methylpyridin-2-amine
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Overview
Description
5-Cyclopropoxy-4-methoxy-N-methylpyridin-2-amine is a chemical compound with the molecular formula C10H14N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-methoxy-N-methylpyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclopropanation of a suitable pyridine derivative, followed by methoxylation and N-methylation. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-methoxy-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and cyclopropoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5-Cyclopropoxy-4-methoxy-N-methylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-methoxy-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropyl-4-methoxypyridin-2-amine
- 5-Cyclopropoxy-2-methylpyridin-4-amine
Comparison
Compared to similar compounds, 5-Cyclopropoxy-4-methoxy-N-methylpyridin-2-amine is unique due to the presence of both cyclopropoxy and methoxy groups, which can influence its reactivity and binding properties. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-methoxy-N-methylpyridin-2-amine |
InChI |
InChI=1S/C10H14N2O2/c1-11-10-5-8(13-2)9(6-12-10)14-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
QMNGHUGIRALIEE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C(=C1)OC)OC2CC2 |
Origin of Product |
United States |
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